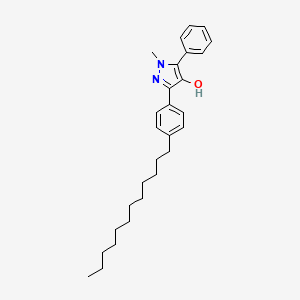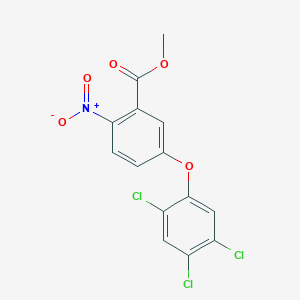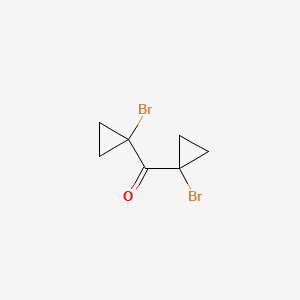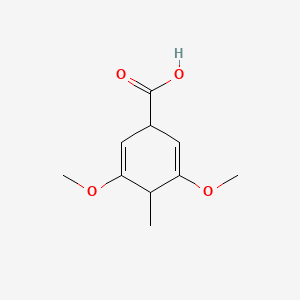
2-Oxazolidinone, 3-(1-oxobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 3-(1-oxobutyl)- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant antibacterial properties. Oxazolidinones have gained attention due to their effectiveness against multidrug-resistant Gram-positive bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolidinone, 3-(1-oxobutyl)- typically involves the formation of the 1,3-oxazolidin-2-one ring. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, resulting in 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement .
Industrial Production Methods: Industrial production methods for oxazolidinones often involve the use of palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, providing 3-aryl-2-oxazolidinones in good yields . This method is efficient and versatile, allowing for the production of oxazolidinones on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxazolidinone, 3-(1-oxobutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include hypervalent iodine compounds, trimethylsilyl azide, and palladium catalysts . The conditions for these reactions typically involve specific solvents and temperatures to ensure high yields and purity of the products.
Major Products Formed: The major products formed from these reactions include 4,5-disubstituted oxazolidin-2-ones and 3-aryl-2-oxazolidinones . These products are valuable intermediates in the synthesis of various pharmaceuticals and other biologically active compounds.
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 3-(1-oxobutyl)- has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinones are known for their antibacterial activity, making them valuable in the treatment of infections caused by multidrug-resistant Gram-positive bacteria . Additionally, these compounds are used in the development of new antibiotics and other therapeutic agents .
Wirkmechanismus
The mechanism of action of 2-Oxazolidinone, 3-(1-oxobutyl)- involves the inhibition of bacterial protein synthesis. This compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction . This unique mechanism makes oxazolidinones effective against bacteria that have developed resistance to other antibiotics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Oxazolidinone, 3-(1-oxobutyl)- include linezolid, tedizolid, and cycloserine . These compounds share the oxazolidinone core structure and exhibit similar antibacterial properties.
Uniqueness: What sets 2-Oxazolidinone, 3-(1-oxobutyl)- apart from other similar compounds is its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development in the field of antibacterial agents.
Eigenschaften
CAS-Nummer |
60420-28-2 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
3-butanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H11NO3/c1-2-3-6(9)8-4-5-11-7(8)10/h2-5H2,1H3 |
InChI-Schlüssel |
OCGBHRRSRUWGIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)


![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)



![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)

![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)
![5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B14603238.png)
![(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14603242.png)

